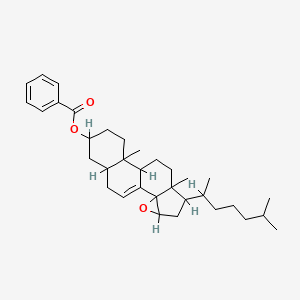

3-Benzoyloxy-14,15-epoxycholest-7-ene

Vue d'ensemble

Description

3-Benzoyloxy-14,15-epoxycholest-7-ene is a synthetic organic compound with the molecular formula C34H48O3 and a molecular weight of 504.7 g/mol This compound is a derivative of cholesterol, featuring a benzoyloxy group at the 3-position and an epoxide ring between the 14 and 15 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxy-14,15-epoxycholest-7-ene typically involves multiple steps starting from cholesterol or its derivatives. The key steps include:

Protection of the hydroxyl group: at the 3-position of cholesterol by converting it into a benzoyloxy group.

Formation of the epoxide ring: between the 14 and 15 positions, which can be achieved through epoxidation reactions using peracids or other suitable oxidizing agents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzoyloxy-14,15-epoxycholest-7-ene can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to open the epoxide ring or reduce other functional groups.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids, such as m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols or other reduced forms.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 3-benzoyloxy-14,15-epoxycholest-7-ene typically involves the epoxidation of cholesterol derivatives. For instance, the compound can be synthesized from 3-beta-benzoyloxy-5-alpha-cholesta-7,14-diene through treatment with m-chloroperbenzoic acid, yielding a high percentage of the desired product . The chemical structure allows for further transformations that enhance its utility in synthesizing other sterols and derivatives.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial properties. For example, derivatives synthesized from this compound have shown activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cholesterol Metabolism Modulation

This compound plays a role in modulating cholesterol levels and metabolism. It has been studied for its effects on nuclear receptors that regulate cholesterol homeostasis. By influencing these pathways, this compound could be beneficial in treating conditions related to dyslipidemia and atherosclerosis .

Cardiovascular Health

Given its role in cholesterol metabolism, this compound has potential applications in cardiovascular health. It may help in managing cholesterol levels and reducing the risk of cardiovascular diseases by modulating lipid profiles .

Anticancer Research

Emerging studies suggest that sterol derivatives can exhibit anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation or induce apoptosis in certain cancer types .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Benzoyloxy-14,15-epoxycholest-7-ene is largely dependent on its structural features. The benzoyloxy group and epoxide ring can interact with various molecular targets, including enzymes and receptors involved in cholesterol metabolism. The compound may modulate these pathways by binding to specific sites, altering enzyme activity, or affecting membrane fluidity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesterol: The parent compound from which 3-Benzoyloxy-14,15-epoxycholest-7-ene is derived.

Cholesteryl benzoate: Another derivative of cholesterol with a benzoyloxy group but lacking the epoxide ring.

Epoxycholesterol: A compound with an epoxide ring but without the benzoyloxy group.

Uniqueness

This compound is unique due to the presence of both the benzoyloxy group and the epoxide ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

3-Benzoyloxy-14,15-epoxycholest-7-ene, also known by its CAS number 62324-19-0, is a polycyclic compound with significant biological activities. It is derived from cholesterol and has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 504.74 g/mol. The compound features a benzoyloxy group and an epoxide functional group, which contribute to its reactivity and biological effects.

- Induction of Autophagy : Research indicates that this compound acts as a potent inducer of autophagy. Autophagy is a cellular process that degrades and recycles cellular components, playing a crucial role in maintaining cellular homeostasis and responding to stress conditions. This property makes the compound a candidate for therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Activity : Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. It has been shown to activate apoptotic pathways, leading to increased cell death in cancerous cells . The activation of apoptosis was evidenced through assays measuring cell necrosis and proliferation markers like Ki67 .

- Antimicrobial Properties : The compound has demonstrated activity against Gram-positive bacteria and fungi, making it a potential candidate for developing new antibiotics. Its ionophorous nature allows it to disrupt ion gradients across microbial membranes, leading to cell death.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds in the steroid class:

| Compound Name | Mechanism of Action | Antimicrobial Activity | Autophagy Induction |

|---|---|---|---|

| This compound | Induces autophagy; activates apoptosis | Yes | Yes |

| Monensin | Ionophore; disrupts ion transport | Yes | No |

| Nigericin | Ionophore; induces potassium efflux | Yes | No |

| Lasalocid | Ionophore; affects sodium transport | Yes | No |

This table highlights that while many ionophores primarily exhibit antimicrobial properties, this compound's ability to induce autophagy sets it apart as a potential therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

- Neuroprotection Studies : In vitro studies have shown that this compound provides protection against neurotoxic agents in neuronal cell lines. However, some studies indicate variability in neuroprotective effects depending on the context and concentration used .

- Anticancer Efficacy : A study evaluating the compound's effects on breast cancer cell lines (MCF-7) found significant reductions in cell viability at specific concentrations, confirming its potential as an anticancer agent . The research utilized various assays to assess cell proliferation and apoptosis.

- Synthesis and Characterization : The synthesis of this compound involves several chemical reactions including oxidation and reduction processes that yield derivatives with altered biological activities . Characterization techniques such as NMR spectroscopy have been employed to confirm the structure of synthesized compounds .

Propriétés

IUPAC Name |

[7,11-dimethyl-6-(6-methylheptan-2-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-1(18)-en-14-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)29-21-30-34(37-30)28-15-14-25-20-26(36-31(35)24-12-7-6-8-13-24)16-18-32(25,4)27(28)17-19-33(29,34)5/h6-8,12-13,15,22-23,25-27,29-30H,9-11,14,16-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILRIFLDZZZEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC2C3(C1(CCC4C3=CCC5C4(CCC(C5)OC(=O)C6=CC=CC=C6)C)C)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977877 | |

| Record name | 14,15-Epoxycholest-7-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62324-19-0 | |

| Record name | 3-Benzoyloxy-14,15-epoxycholest-7-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062324190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC266529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14,15-Epoxycholest-7-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.